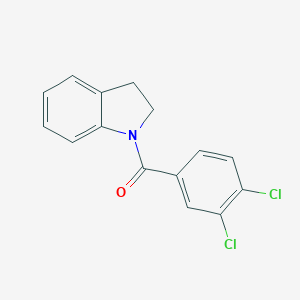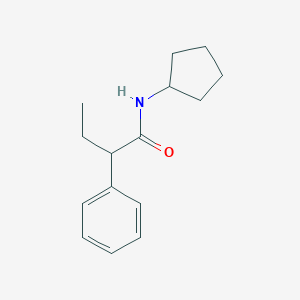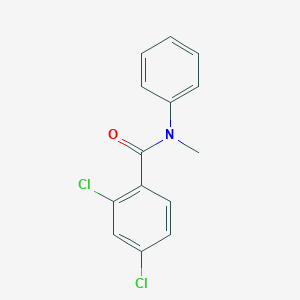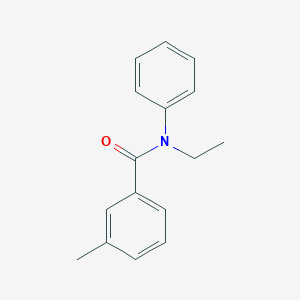
N-cycloheptyl-3,3-dimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-3,3-dimethylbutanamide is a chemical compound that belongs to the class of amides. It is also known as GW501516 and is a potent and selective PPARδ agonist. The compound has gained significant attention due to its potential applications in various fields, including scientific research.
Mecanismo De Acción
N-cycloheptyl-3,3-dimethylbutanamide acts as a selective PPARδ agonist, which activates the receptor and induces the transcription of target genes. PPARδ is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. The activation of PPARδ by this compound leads to the upregulation of genes involved in fatty acid oxidation, mitochondrial biogenesis, and glucose uptake, which results in increased energy expenditure and improved metabolic health.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to improve lipid metabolism by increasing fatty acid oxidation and reducing triglyceride levels. The compound also enhances glucose uptake and insulin sensitivity, which makes it a potential therapeutic agent for the treatment of type 2 diabetes. Additionally, this compound has been shown to have anti-inflammatory effects, which makes it a potential therapeutic agent for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cycloheptyl-3,3-dimethylbutanamide has several advantages for lab experiments. It is a potent and selective PPARδ agonist, which makes it a valuable tool for investigating the role of PPARδ in different biological processes. The compound has also been shown to have low toxicity, which makes it suitable for in vivo studies. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-cycloheptyl-3,3-dimethylbutanamide. One of the potential applications of the compound is in the treatment of metabolic disorders such as type 2 diabetes and obesity. The compound has also been shown to have anti-inflammatory effects, which makes it a potential therapeutic agent for the treatment of inflammatory diseases. Additionally, further studies are needed to investigate the long-term effects of this compound on lipid metabolism, glucose homeostasis, and inflammation.
Métodos De Síntesis
The synthesis of N-cycloheptyl-3,3-dimethylbutanamide involves the reaction of 3,3-dimethylbutyric acid with cycloheptylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction proceeds through an amide bond formation, which results in the formation of this compound.
Aplicaciones Científicas De Investigación
N-cycloheptyl-3,3-dimethylbutanamide has been extensively studied for its potential applications in scientific research. It has been shown to activate PPARδ, which plays a crucial role in the regulation of lipid metabolism, glucose homeostasis, and inflammation. The compound has been used in various studies to investigate the role of PPARδ in different biological processes such as energy metabolism, muscle development, and cancer.
Propiedades
Fórmula molecular |
C13H25NO |
|---|---|
Peso molecular |
211.34 g/mol |
Nombre IUPAC |
N-cycloheptyl-3,3-dimethylbutanamide |
InChI |
InChI=1S/C13H25NO/c1-13(2,3)10-12(15)14-11-8-6-4-5-7-9-11/h11H,4-10H2,1-3H3,(H,14,15) |
Clave InChI |
HWQPXVSWGQVLLX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(=O)NC1CCCCCC1 |
SMILES canónico |
CC(C)(C)CC(=O)NC1CCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-4-fluorobenzohydrazide](/img/structure/B262177.png)







![5-[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B262211.png)
![(6E)-6-[(1H-indazol-5-ylamino)methylidene]-2-methylcyclohexa-2,4-dien-1-one](/img/structure/B262222.png)
![(6E)-3-(diethylamino)-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B262223.png)
![(6E)-2,4-dibromo-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B262224.png)

